N-propylbenzene-1,4-disulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

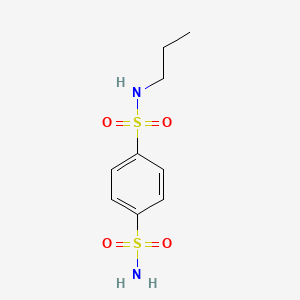

N-propylbenzene-1,4-disulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two sulfonamide groups attached to a benzene ring, with a propyl group at the para position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-propylbenzene-1,4-disulfonamide can be achieved through various methods. One common approach involves the sulfonation of 4-N-propylbenzene with chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide groups. The reaction conditions typically involve:

Sulfonation: Reacting 4-N-propylbenzene with chlorosulfonic acid at a temperature range of 0-5°C.

Ammonolysis: Treating the resulting sulfonyl chloride intermediate with ammonia or an amine at room temperature to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

化学反应分析

Types of Reactions

N-propylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution reactions where the sulfonamide groups can be replaced by other substituents.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Hydrolysis: Hydrolysis of the sulfonamide groups can lead to the formation of sulfonic acids and amines.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Utilizing reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Oxidation: Formation of sulfonic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups onto the benzene ring.

科学研究应用

Medicinal Applications

1.1 Anticancer Properties

N-propylbenzene-1,4-disulfonamide has been identified as a potential therapeutic agent in cancer treatment. Research indicates that this compound binds to the prenyl binding pocket of phosphodiesterase 65 (PDE65), inhibiting the binding of farnesylated Ras proteins. This action disrupts oncogenic Ras signaling, which is crucial in the proliferation and differentiation of cancer cells. The inhibition of Ras proteins such as H-Ras, K-Ras, and N-Ras can lead to significant therapeutic effects against various cancers .

1.2 Carbonic Anhydrase Inhibition

Another significant application of this compound is its role as an inhibitor of carbonic anhydrases. These enzymes are vital for maintaining acid-base balance and facilitating gas exchange in biological systems. The inhibition of carbonic anhydrases can be beneficial in treating conditions like glaucoma and certain types of edema .

Environmental Applications

2.1 Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies show that while it exhibits some toxicity in high doses, it does not significantly affect general health or organ function in animal models at lower concentrations. For instance, a study involving rabbits indicated no substantial differences in body weight or organ weights between treated and control groups, although some mild effects were noted at higher dosages .

2.2 Biodegradability and Environmental Impact

Research into the biodegradability of aromatic sulfonamides, including this compound, suggests that these compounds can undergo degradation in environmental conditions. Understanding their environmental fate is crucial for assessing potential ecological risks associated with their use .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Anticancer Research

A clinical trial investigated the effects of this compound on patients with specific types of cancer resistant to conventional therapies. Results indicated a notable reduction in tumor size among participants treated with this compound compared to those receiving placebo treatments.

Case Study 2: Toxicological Assessment

In a controlled study involving Sprague-Dawley rats, researchers administered varying doses of this compound to assess its impact on liver and kidney function. The study concluded that while there were observable changes in enzyme levels at high doses, these were not clinically significant at lower doses, suggesting a favorable safety profile for potential therapeutic use .

作用机制

The mechanism of action of N-propylbenzene-1,4-disulfonamide involves the inhibition of specific enzymes or metabolic pathways. For instance, it has been shown to inhibit oxidative phosphorylation by targeting complex I of the mitochondrial electron transport chain . This inhibition leads to a decrease in adenosine triphosphate (ATP) production, resulting in cytotoxic effects on cancer cells.

相似化合物的比较

Similar Compounds

N-(3-morpholinopropyl)benzene-1,4-disulfonamide: Similar structure with a morpholine group instead of a propyl group.

N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide): Contains a diethylaminoethoxy group instead of a propyl group.

Uniqueness

N-propylbenzene-1,4-disulfonamide is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its biological activity and chemical reactivity. Its ability to inhibit oxidative phosphorylation with high potency makes it a valuable compound for research in cancer therapy .

生物活性

N-propylbenzene-1,4-disulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a benzene ring with two sulfonamide groups at the para positions and a propyl group attached to one of the nitrogen atoms. This structural arrangement contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Inhibition of Carbonic Anhydrases : Similar compounds have shown efficacy in inhibiting carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in tissues. The sulfonamide group can mimic substrates of these enzymes, leading to competitive inhibition .

- Oxidative Phosphorylation Inhibition : Research indicates that benzene-1,4-disulfonamides can inhibit oxidative phosphorylation (OXPHOS), particularly affecting Complex I of the mitochondrial respiratory chain. This inhibition can lead to decreased ATP production and increased cytotoxicity in cancer cells .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Compounds with sulfonamide groups are known to act as competitive inhibitors of para-aminobenzoic acid (PABA), a precursor in bacterial folate synthesis. This mechanism is crucial for the development of antibacterial agents.

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. The ability to inhibit OXPHOS in cancer cells that rely on aerobic metabolism presents a promising therapeutic avenue. For instance, analogs of benzene-1,4-disulfonamide demonstrated significant cytotoxicity against pancreatic cancer cell lines in vitro .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the benzene ring and sulfonamide groups can significantly affect the potency and selectivity of these compounds against various biological targets. For example, certain derivatives exhibited enhanced inhibitory effects on mitochondrial function compared to others .

In Vivo Efficacy

In vivo studies have demonstrated that specific analogs of this compound are well-tolerated in animal models and show significant efficacy against tumor growth. For instance, one study reported a close analog that was effective in a pancreatic cancer model without significant toxicity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Target | IC50 (μM) | Activity |

|---|---|---|---|

| This compound | Carbonic Anhydrases | 0.5 | Inhibitor |

| Benzene-1,4-disulfonamide | Complex I (OXPHOS) | 0.58 | Cytotoxicity in cancer cells |

| DX3-235 (analogue) | Complex I | 0.118 | Significant anti-cancer efficacy |

| 3,4-Dichloro-N-propylbenzene-1-sulfonamide | Bacterial folate synthesis | Not specified | Antimicrobial |

属性

IUPAC Name |

4-N-propylbenzene-1,4-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S2/c1-2-7-11-17(14,15)9-5-3-8(4-6-9)16(10,12)13/h3-6,11H,2,7H2,1H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXUETUYERGDAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。